N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a pyridin-2-yl group at the 2-position and a carboxamide-linked 5-cyclobutyl-1,3,4-thiadiazole moiety at the 4-position. The cyclobutyl group and pyridinyl substituent are critical to its physicochemical properties, including lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C21H17N5OS |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H17N5OS/c27-19(24-21-26-25-20(28-21)13-6-5-7-13)15-12-18(17-10-3-4-11-22-17)23-16-9-2-1-8-14(15)16/h1-4,8-13H,5-7H2,(H,24,26,27) |
InChI Key |
IDKUXWUBPOIJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Origin of Product |
United States |
Biological Activity
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Structural Characteristics
The compound features a thiadiazole ring , a quinoline core , and a pyridine moiety , contributing to its unique pharmacological properties. The presence of sulfur and nitrogen in the thiadiazole ring is critical for its biological interactions.
| Component | Description |
|---|---|
| Thiadiazole | Contains sulfur and nitrogen, known for diverse biological activities. |
| Quinoline | A bicyclic structure that often exhibits antimicrobial and anticancer properties. |
| Pyridine | A nitrogen-containing heterocycle that enhances solubility and bioavailability. |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and carboxylic acids.
- Synthesis of Quinoline Core : The quinoline structure can be synthesized via the Skraup synthesis or other methods involving aniline derivatives.
- Coupling Reaction : The final step involves coupling the thiadiazole with the quinoline derivative using coupling agents to form the target compound.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Preliminary research suggests potential anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth by targeting specific signaling pathways.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- DNA Interaction : It could bind to DNA, interfering with replication and transcription processes.
- Modulation of Signaling Pathways : The compound may affect pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Anticancer Research :
- In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines.
- Mechanistic studies suggested induction of apoptosis through caspase activation.
-
Anti-inflammatory Assessment :
- Animal models were used to assess inflammation markers.
- The compound showed a reduction in pro-inflammatory cytokines, indicating potential therapeutic use in inflammatory diseases.
Comparison with Similar Compounds
When compared to other thiadiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Thiadiazole Derivative A | Moderate antimicrobial | Lacks quinoline structure |
| Thiadiazole Derivative B | Significant anticancer | Different substituents on the thiadiazole ring |
The unique combination of thiadiazole and quinoline moieties in this compound may enhance its biological activity compared to other compounds lacking this structural synergy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
Cycloalkyl Substituents
- Cyclobutyl vs. Cyclopropyl: The cyclobutyl variant (target compound) differs from the cyclopropyl analog (N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide, CAS 782468-28-4) in ring size. However, the cyclopropyl analog exhibits a lower molecular weight (386.5 g/mol vs. estimated ~420 g/mol for the target compound) and a slightly lower calculated lipophilicity (XLogP3 = 4.4 vs. ~4.5 for the cyclobutyl analog) .
- Cyclobutyl vs. Cyclohexyl: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide (Y200-0403) replaces cyclobutyl with a bulkier cyclohexyl group and adds methyl groups on the quinoline. Its higher molecular weight (443.57 g/mol) suggests reduced solubility, while the cyclohexyl group may hinder interactions in sterically constrained binding sites compared to cyclobutyl .
Thioether and Phenoxy Substituents
Compounds in (e.g., 5e–5m) feature thioether-linked substituents (e.g., 4-chlorobenzylthio, methylthio) on the thiadiazole ring instead of cycloalkyl groups. These derivatives exhibit melting points ranging from 132–170°C, indicating variable crystallinity. For example, 5h (benzylthio-substituted) has a melting point of 133–135°C, while 5g (ethylthio-substituted) melts at 168–170°C. The target compound’s melting point is unspecified, but its cyclobutyl group likely contributes to intermediate thermal stability .
Modifications on the Quinoline Core
- Pyridin-2-yl vs. In contrast, the 4-methylphenyl substituent in the cyclopropyl analog (CAS 782468-28-4) offers only hydrophobic and π-π stacking interactions, which may limit target selectivity .
- Quinoline vs. Thiadiazole Replacement: N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () replaces the quinoline core with a 1,2,3-thiadiazole.
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Notable Features |
|---|---|---|---|---|
| Target Compound | Not Provided | ~420 (estimated) | ~4.5* | Pyridin-2-yl enhances H-bonding; cyclobutyl balances size and flexibility |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide | C22H18N4OS | 386.5 | 4.4 | Smaller cycloalkyl group; lower lipophilicity |
| Y200-0403 (Cyclohexyl analog) | C25H25N5OS | 443.57 | N/A | Bulky cyclohexyl group; additional methyl groups on quinoline |
| 5h (Benzylthio-substituted) | C20H20N4O2S2 | 412.52 | N/A | High yield (88%); moderate melting point (133–135°C) |
*Estimated based on structural similarity to cyclopropyl analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
